2-(2-Chloro-4-fluorophenyl)acetamide
Overview
Description
“2-(2-Chloro-4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClFNO . Its molecular weight is 187.599 .
Molecular Structure Analysis
The InChI code for “2-(2-Chloro-4-fluorophenyl)acetamide” is 1S/C8H7ClFNO/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12)
. This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule .
Physical And Chemical Properties Analysis
The boiling point of “2-(2-Chloro-4-fluorophenyl)acetamide” is 171-173°C . It is a solid at ambient temperature . The density of a similar compound, 2’-Chloro-4’-fluoroacetanilide, is 1.4±0.1 g/cm3 .
Scientific Research Applications
Organic Synthesis and Chemical Properties
2-(2-Chloro-4-fluorophenyl)acetamide serves as a precursor or intermediate in the synthesis of more complex chemical entities. For instance, derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including compounds like 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, have been characterized by X-ray powder diffraction, indicating their potential as novel pesticides (E. Olszewska et al., 2008). Another study focused on the synthesis and crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, showcasing the structural details necessary for further chemical applications (Z. Ping, 2007).
Antimicrobial Activity
The antimicrobial properties of acetamide derivatives have been explored, with specific compounds showing promising activity against bacterial and fungal strains. For example, synthesis and evaluation of 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and N-(4-chloro-3-fluorophenyl)-2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamides revealed significant antimicrobial properties, highlighting the role of fluorine and chlorine atoms in enhancing the antimicrobial efficiency of these compounds (K. Parikh & D. Joshi, 2014).
Pharmacological Research
In pharmacological research, the focus has been on exploring the cytotoxic and antibacterial potentials of acetamide derivatives. One study reported the cytotoxic activity of novel sulfonamide derivatives, using 2-chloro-N-(4-sulfamoylphenyl)acetamides as key intermediates, against breast and colon cancer cell lines, indicating the potential of these compounds in cancer therapy (M. Ghorab et al., 2015). Another significant study demonstrated the antibacterial potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, along with an analysis of its cytotoxic and pharmacokinetic profile, suggesting its viability as a new antibacterial drug (L. Cordeiro et al., 2020).
Environmental Science
Research into the environmental fate and biological activity of chloroacetamide herbicides and their metabolites in human and rat liver microsomes highlights the complex metabolic pathways involved and the potential environmental and health impacts of these compounds (S. Coleman et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNGNQGKYUBBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378664 | |
Record name | 2-(2-chloro-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenyl)acetamide | |
CAS RN |
306937-35-9 | |
Record name | 2-(2-chloro-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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